Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in medicinal chemistry and organic synthesis. Pyrimidine derivatives are widely recognized for their biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of 4-methyl-2-methylthiopyrimidine with ethyl acetate under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include cyanide ions and other nucleophiles, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyrimidine derivatives.
Oxidation: Oxidized products include pyrimidine N-oxides and other related compounds.
Scientific Research Applications
Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of antiviral, anticancer, and antimicrobial agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit DNA synthesis by targeting specific enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Known for its use in the synthesis of pyrimidinopyridones.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-inflammatory properties.
Uniqueness: Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in medicinal chemistry make it a valuable compound for research and development .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-8(13)7-6(2)5-11-9(10-3)12-7/h5H,4H2,1-3H3,(H,10,11,12) |
InChI Key |
QCJWZDQPEAYSFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.